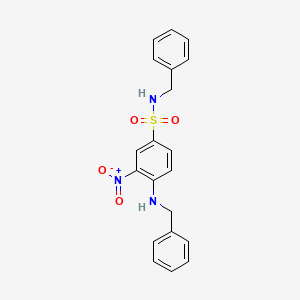
butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as BAM-15, is a chemical compound that has been recently studied for its potential use in various scientific applications. BAM-15 is a mitochondrial uncoupling agent, which means that it can disrupt the normal functioning of mitochondria in cells. This disruption can have various effects on the body, which makes BAM-15 a promising compound for scientific research.
作用機序
The mechanism of action of butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the disruption of the normal functioning of mitochondria in cells. Mitochondria are responsible for producing energy in cells, and this compound can disrupt this process, leading to a decrease in energy production. This disruption can have various effects on the body, including inducing cell death in cancer cells and improving insulin sensitivity in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound can induce cell death by disrupting the normal functioning of mitochondria. Additionally, this compound has been shown to improve insulin sensitivity in cells, which can help to treat metabolic disorders such as obesity and type 2 diabetes.
実験室実験の利点と制限
One of the primary advantages of butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for lab experiments is its ability to induce cell death in cancer cells. This makes it a promising candidate for cancer therapy research. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer compound to work with in the lab. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
将来の方向性
There are several potential future directions for research on butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate. One area of research could be in the development of new cancer therapies that use this compound as a primary treatment. Additionally, this compound could be studied further for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another potential area of research could be in the development of new mitochondrial uncoupling agents that are more effective than this compound. Finally, this compound could be studied further to determine its potential use in other areas of scientific research.
合成法
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound is a well-established process that has been used in various research studies.
科学的研究の応用
Butyl 5-(acetyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been studied for its potential use in various scientific applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
特性
IUPAC Name |
butyl 5-acetyloxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-5-13-26-22(25)21-15(2)23(17-9-7-6-8-10-17)20-12-11-18(14-19(20)21)27-16(3)24/h6-12,14H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRROQEKBTTWHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)

![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)
![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)